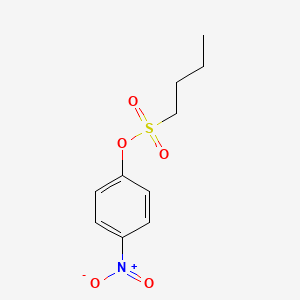![molecular formula C9H10N2O4 B14606804 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is an organic compound with a complex structure that includes a nitrophenol group, a hydroxy group, and a methylcarbonimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by the introduction of the methylcarbonimidoyl group through a series of reactions involving intermediates such as imines and hydroxylamines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters.
Applications De Recherche Scientifique
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitrophenol: Similar in structure but lacks the methylcarbonimidoyl group.
4-methylphenol: Similar in structure but lacks the nitro and methylcarbonimidoyl groups.
Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group but lacks the nitro and methylcarbonimidoyl groups.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol is unique due to the presence of both the nitro and methylcarbonimidoyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(6(2)10-13)9(12)8(4-5)11(14)15/h3-4,12-13H,1-2H3/b10-6+ |
Clé InChI |
ZOQJXAOAPZXTQF-UXBLZVDNSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C(=N/O)/C |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


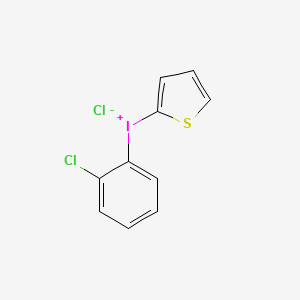

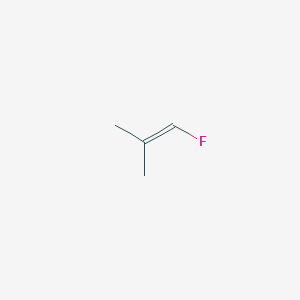
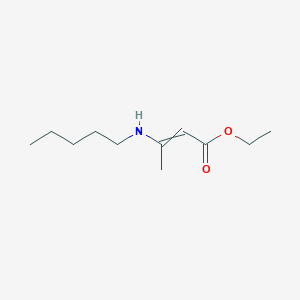

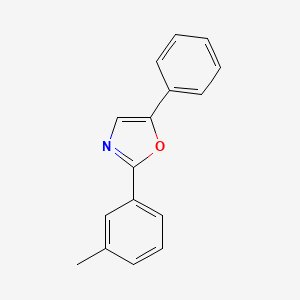
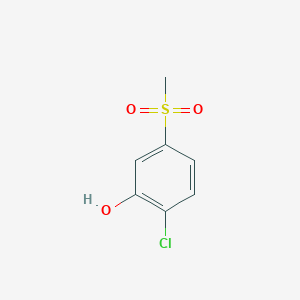
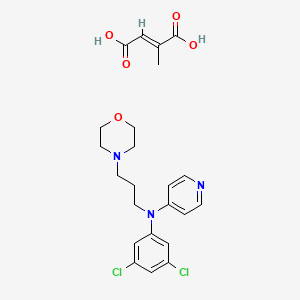

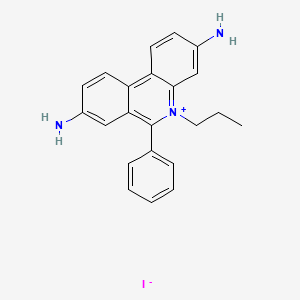
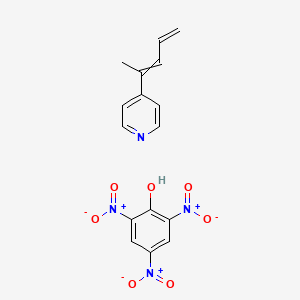
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
